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Executive Summary

Cafelkibart, also known as LM-108, is a novel, Fc-optimized humanized IgG1 monoclonal
antibody that targets the C-C motif chemokine receptor 8 (CCR8). Initially developed by
LaNova Medicines, this investigational immuno-oncology agent is designed to overcome
resistance to immune checkpoint inhibitors by selectively depleting tumor-infiltrating regulatory
T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment
(TME). Preclinical and clinical data have demonstrated that LM-108 enhances anti-tumor
Immune responses, leading to promising efficacy signals in patients with advanced solid
tumors, including gastric and pancreatic cancers. This technical guide provides an in-depth
overview of the mechanism of action of cafelkibart, supported by preclinical and clinical data,
experimental methodologies, and visual representations of the key pathways and processes

involved.

Introduction: The Rationale for Targeting CCRS8 in
Oncology

The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is
often limited by the immunosuppressive nature of the tumor microenvironment. A key driver of
this immunosuppression is the accumulation of regulatory T cells (Tregs), which dampen the
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activity of effector T cells, such as cytotoxic CD8+ T cells, thereby enabling tumor immune
evasion.

CCRS8 has emerged as a compelling therapeutic target due to its high and selective expression
on tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune
effector cells. This differential expression provides a therapeutic window to specifically target
and eliminate the immunosuppressive Treg population within the tumor, while sparing the
peripheral Tregs that are crucial for maintaining immune homeostasis and preventing
autoimmunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the
CCL1-CCRS8 signaling axis is implicated in the recruitment and enhanced suppressive function
of Tregs within the TME.

Core Mechanism of Action: Selective Depletion of
Tumor-Infiltrating Tregs

The principal mechanism of action of cafelkibart (LM-108) is the selective depletion of CCR8-
expressing tumor-infiltrating Tregs. This is achieved through enhanced antibody-dependent
cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). LM-
108 features an engineered Fc domain that increases its binding affinity for Fcy receptors on
immune effector cells, such as Natural Killer (NK) cells and macrophages.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of LM-108 is
recognized by Fcy receptors on NK cells. This engagement triggers the release of cytotoxic
granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the
target Treg cell.

Antibody-Dependent Cellular Phagocytosis (ADCP)

Similarly, the Fc domain of LM-108 bound to CCR8-expressing Tregs can be recognized by Fcy
receptors on phagocytic cells, primarily macrophages. This interaction stimulates the
macrophage to engulf and degrade the Treg cell.

The selective depletion of these immunosuppressive Tregs within the TME leads to a more
favorable immune milieu, characterized by an increased ratio of effector T cells to Tregs. This
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shift is believed to enhance the ability of the immune system to recognize and eliminate tumor
cells, and to synergize with the activity of other immunotherapies like anti-PD-1 antibodies.

Signaling Pathways
The CCRS8 Signaling Pathway in Regulatory T Cells

CCRS8 is a G protein-coupled receptor (GPCR). In Tregs, the binding of its primary ligand,
CCL1, is thought to potentiate their immunosuppressive functions. While the primary
mechanism of LM-108 is the depletion of CCR8+ Tregs, the binding of this monoclonal
antibody to the receptor may also directly interfere with CCL1-mediated signaling, although the
depletion mechanism is considered predominant.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

CCRS Signaling in Tregs and LM-108's Depletion Mechanism
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Figure 1: Mechanism of Action of Cafelkibart (LM-108)

Preclinical Data

A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.
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Binding Affinity and In Vitro Activity

Parameter Cell Line Value Method
o o U20S (high CCR8

Binding Affinity (EC50) ) 0.25nM Flow Cytometry
expression)

Jurkat (low CCR8

) 0.21 nM Flow Cytometry

expression)
HEK293 (CCR8

ADCC (EC50) 0.002 nM LDH Release Assay

expressing)

In Vivo Efficacy in Syngeneic Mouse Models

In vivo studies using a murine surrogate of LM-108 demonstrated significant anti-tumor activity,
both as a monotherapy and in combination with an anti-PD-1 antibody. Treatment with the LM-
108 surrogate led to a marked reduction in tumor-infiltrating Tregs and a corresponding
increase in the CD8+/Treg ratio within the tumor microenvironment.

Tumor Growth

Mouse Model

Treatment

Inhibition (TGI)

Key Findings

LM-108 surrogate (10

Significant reduction

MC38 68.77% _
mg/kg) in tumor growth.
Potent single-agent
hCCR8 Kl LM-108 (single agent)  79.97% activity with 2/8

complete responses.

LM-108 + anti-mPD-1

100%

Synergistic effect with
8/8 complete
responses and
induction of long-
lasting anti-tumor

memory.

Experimental Protocols
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While detailed, step-by-step protocols are proprietary, the general methodologies for the key
preclinical experiments are outlined below.

Binding Affinity Assay (Flow Cytometry)

o Objective: To determine the binding affinity of LM-108 to cells with varying levels of CCR8
expression.

o Methodology: CCR8-expressing cells (e.g., U20S, Jurkat) were incubated with escalating
concentrations of LM-108 or an isotype control antibody. A fluorescently labeled secondary
antibody that binds to the primary antibody was then added. The mean fluorescence intensity
(MFI) of the cells was measured using a flow cytometer. The EC50 value was calculated
from the resulting dose-response curve.
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Binding Affinity Assay Workflow
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Figure 2: Workflow for Binding Affinity Assay

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

¢ Objective: To quantify the ability of LM-108 to induce NK cell-mediated killing of CCR8-
expressing target cells.

* Methodology: CCR8-expressing target cells (e.g., HEK293) were co-cultured with human
peripheral blood mononuclear cells (PBMCSs) as effector cells, in the presence of varying

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b014790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

concentrations of LM-108. Cell lysis was quantified by measuring the release of lactate
dehydrogenase (LDH) into the supernatant. The EC50 value was determined from the dose-
response curve of cell lysis.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

» Objective: To measure the ability of LM-108 to mediate macrophage-driven phagocytosis of
CCR8-expressing cells.

» Methodology: CCR8-expressing target cells were labeled with a fluorescent dye (e.g., CFSE)
and co-cultured with monocyte-derived macrophages (MDMSs) in the presence of titrated LM-
108. Phagocytosis was quantified by flow cytometry, identifying the percentage of
macrophages that had engulfed the fluorescently labeled target cells.

In Vivo Treg Depletion and Tumor Growth Inhibition
Studies

o Objective: To evaluate the in vivo anti-tumor efficacy of LM-108 and its effect on the tumor
immune infiltrate.

» Methodology: Syngeneic mouse tumor models (e.g., MC38, CT26) were established in mice,
including human CCR8 knock-in (KI) models. Mice were treated with LM-108, an anti-PD-1
antibody, or a combination of both. Tumor volume was measured regularly to assess tumor
growth inhibition. At the end of the study, tumors were harvested, and the immune cell
populations (e.g., Tregs, CD8+ T cells) were analyzed by flow cytometry.

Clinical Data

LM-108, in combination with anti-PD-1 therapy, has demonstrated encouraging anti-tumor
activity in Phase 1/2 clinical trials involving patients with advanced solid tumors who have
progressed on prior therapies.

Gastric Cancer (Pooled analysis of NCT05199753,
NCT05255484, NCT05518045)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Patient Population: 48 patients with gastric cancer, the majority of whom had received prior
anti-PD-1 therapy.

e Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

. Patients Progressed on 1st
All Efficacy-Evaluable

Efficacy Endpoint ) Line with High CCR8
Patients (n=36) .
Expression (n=8)

Objective Response Rate

36.1% (95% Cl 20.8%-53.8%)  87.5%
(ORR)

Disease Control Rate (DCR) 72.2% (95% CI 54.8%—85.8%)  100%

Median Progression-Free 6.53 months (95% CI 2.96—

' Not Reported
Survival (PFS) NA)

Pancreatic Cancer (Pooled analysis of two Phase 1/2
trials)

» Patient Population: 80 patients with pancreatic cancer who had progressed on or after at
least one prior line of systemic therapy.

e Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

. . Efficacy-Evaluable Patients with High CCR8
Efficacy Endpoint . .
Patients (n=74) Expression (n=9)
Objective Response Rate
20.3% (95% Cl 11.8-31.2%) 33.3% (95% CI 7.5-70.1%)
(ORR)
Disease Control Rate (DCR) 62.2% (95% Cl 50.1-73.2%) 77.8% (95% Cl 40.0-97.2%)
Median Progression-Free 3.12 months (95% CI 1.61-
. 6.90 months (95% CI 1.22-NA)
Survival (PFS) 4.86)
) ) 10.02 months (95% CI 6.41-
Median Overall Survival (OS) 9.15 months (95% CI 3.61-NA)

13.11)
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The safety profile of LM-108 in combination with anti-PD-1 therapy has been reported as
manageable.

Conclusion

Cafelkibart (LM-108) is a promising anti-CCR8 monoclonal antibody with a well-defined
mechanism of action centered on the selective depletion of tumor-infiltrating regulatory T cells
via enhanced ADCC and ADCP. This targeted approach aims to remodel the tumor
microenvironment to favor a robust anti-tumor immune response. Preclinical data have
demonstrated potent single-agent and combination activity, and early clinical results in heavily
pre-treated cancer patients are encouraging, particularly in biomarker-selected populations with
high CCR8 expression. Further clinical development is underway to fully elucidate the
therapeutic potential of cafelkibart in a range of solid tumors.

 To cite this document: BenchChem. [The Mechanism of Action of Cafelkibart (LM-108): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014790#what-is-the-mechanism-of-action-of-Im-
4108]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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